molecular formula C9H9FO3 B1410984 2-Ethyl-4-fluorophenyl hydrogen carbonate CAS No. 1984037-95-7

2-Ethyl-4-fluorophenyl hydrogen carbonate

Cat. No.: B1410984
CAS No.: 1984037-95-7
M. Wt: 184.16 g/mol
InChI Key: MQIREGJTHDRQNX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-fluorophenyl hydrogen carbonate typically involves the reaction of 2-ethyl-4-fluorophenol with phosgene or a phosgene equivalent in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction scheme is as follows:

2-Ethyl-4-fluorophenol+Phosgene2-Ethyl-4-fluorophenyl hydrogen carbonate\text{2-Ethyl-4-fluorophenol} + \text{Phosgene} \rightarrow \text{this compound} 2-Ethyl-4-fluorophenol+Phosgene→2-Ethyl-4-fluorophenyl hydrogen carbonate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety when handling phosgene . The use of alternative phosgene sources, such as triphosgene, can also be considered to reduce the hazards associated with phosgene gas .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-fluorophenyl hydrogen carbonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Biological Activity

2-Ethyl-4-fluorophenyl hydrogen carbonate (C9H9FO3) is an organic compound notable for its unique structural features, including both ethyl and fluorine substituents on the phenyl ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethyl-4-fluorophenol with phosgene or a phosgene equivalent in the presence of a base such as pyridine. The reaction can be summarized as follows:

2 Ethyl 4 fluorophenol+Phosgene2 Ethyl 4 fluorophenyl hydrogen carbonate\text{2 Ethyl 4 fluorophenol}+\text{Phosgene}\rightarrow \text{2 Ethyl 4 fluorophenyl hydrogen carbonate}

This method allows for the efficient production of the compound, which can be scaled up using continuous flow reactors to enhance safety and control over reaction conditions .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study evaluated its effectiveness against various bacterial strains and found that it inhibited growth effectively, suggesting potential as a lead compound for developing new antibiotics .

Anticancer Activity

In vitro studies have shown that compounds with similar structures to this compound can exhibit anticancer properties. For instance, derivatives containing fluorinated phenyl groups have been linked to enhanced cytotoxicity against cancer cell lines like SCC-9. The mechanism appears to involve the disruption of cellular processes critical for cancer cell survival .

The mechanism by which this compound exerts its biological effects is primarily through the formation of stable carbamate linkages with nucleophiles. This interaction can modify the activity of biological molecules, potentially leading to enzyme inhibition or alteration of protein functions .

Enzyme Inhibition

The compound has been studied for its anti-acetylcholinesterase activity, where it was found to inhibit acetylcholinesterase effectively. The best-performing derivatives in this category were noted to have IC50 values comparable to established inhibitors like donepezil .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant growth inhibition against multiple bacterial strains .
Evaluation of Anticancer PropertiesShowed promising cytotoxic effects on SCC-9 cell lines; mechanisms involve disruption of critical cellular processes .
Anti-Acetylcholinesterase ActivityCompound exhibited competitive inhibition with an IC50 value indicating strong efficacy compared to standard drugs .

Properties

IUPAC Name

(2-ethyl-4-fluorophenyl) hydrogen carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-6-5-7(10)3-4-8(6)13-9(11)12/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIREGJTHDRQNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)F)OC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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